molecular formula C15H14O3S2 B14075972 Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- CAS No. 100946-65-4

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-

Katalognummer: B14075972
CAS-Nummer: 100946-65-4
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: BGMMNJTUJSBMBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is a compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and other complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- typically involves the reaction of a phenylsulfonyl chloride with a suitable nucleophile. One common method involves the reaction of phenylsulfonyl chloride with a thiol in the presence of a base such as potassium hydroxide in tetrahydrofuran (THF) at low temperatures . Another method involves the use of lithium diisopropylamide (LDA) as a base in THF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]- is unique due to the presence of both a phenyl and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in synthetic organic chemistry and various scientific research applications .

Eigenschaften

CAS-Nummer

100946-65-4

Molekularformel

C15H14O3S2

Molekulargewicht

306.4 g/mol

IUPAC-Name

2-(benzenesulfonylmethylsulfanyl)-1-phenylethanone

InChI

InChI=1S/C15H14O3S2/c16-15(13-7-3-1-4-8-13)11-19-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

BGMMNJTUJSBMBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CSCS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.